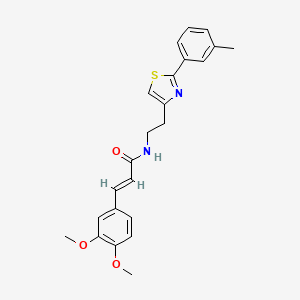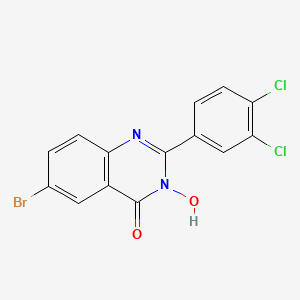
6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (6-Bromo-DCPQ) is an organic compound belonging to the quinazolinone family. It is a heterocyclic compound composed of a quinazolinone ring with a bromine atom and two chlorine atoms attached to it. 6-Bromo-DCPQ is a promising compound for numerous scientific applications due to its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Properties 6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone and its derivatives are synthesized through various chemical reactions. The process involves condensation, cyclization, and reactions with different reagents to create a series of compounds with distinct properties. These synthesized compounds are then characterized through methods like IR, NMR, and mass spectral analysis to confirm their structures and understand their chemical behavior (Dinakaran, et al., 2003), (Mohammadi & Hossini, 2011).
Pharmacological Properties The quinazolinone derivatives exhibit a range of pharmacological activities. Certain derivatives have shown potent antiviral activity against specific viruses and exhibited certain levels of cytotoxicity in cell culture. For instance, specific compounds have been noted for their antiviral activity against poxviruses and HIV (Dinakaran, et al., 2003). Other studies have reported the synthesis of quinazolinone derivatives with significant antimicrobial activities, showcasing their potential in antibacterial and antifungal applications (Patel & Patel, 2010), (Patel, et al., 2011).
Applications in Material Science Quinazolinone derivatives have also found applications in material science. They have been utilized in the synthesis of reactive dyes, showing moderate to excellent fastness properties, and displaying good antimicrobial activity. These findings demonstrate the versatility of quinazolinone derivatives in various scientific domains beyond pharmaceuticals, expanding their potential in industrial applications (Divyesh R. Patel, et al., 2012).
properties
IUPAC Name |
6-bromo-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFCVWKEJWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

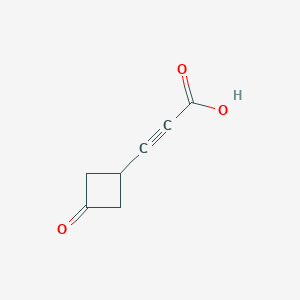
![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)
![1,4,5,6-Tetrahydrocyclopenta[d]imidazole](/img/structure/B2476553.png)
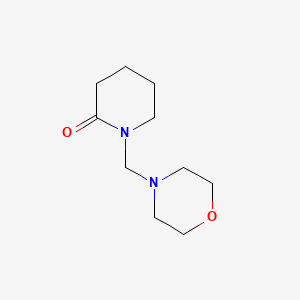
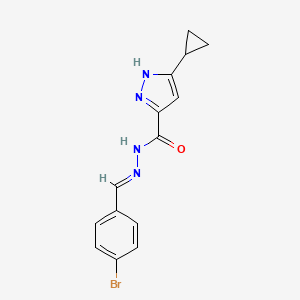
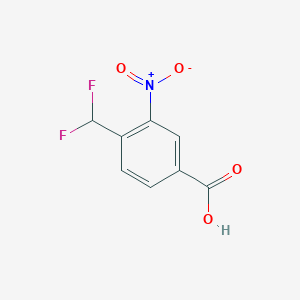



![(5-bromopyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2476567.png)
![7-[3-O-(4-Hydroxycinnamoyl)-beta-D-glucopyranosyloxy]-4',5-dihydroxyflavanone](/img/structure/B2476569.png)
![4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline](/img/structure/B2476570.png)
![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)
